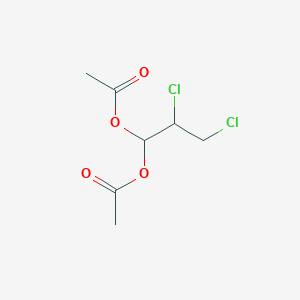

1,1-Diacetoxy-2,3-dichloropropane

Description

Properties

CAS No. |

10140-75-7 |

|---|---|

Molecular Formula |

C7H10Cl2O4 |

Molecular Weight |

229.05 g/mol |

IUPAC Name |

(1-acetyloxy-2,3-dichloropropyl) acetate |

InChI |

InChI=1S/C7H10Cl2O4/c1-4(10)12-7(6(9)3-8)13-5(2)11/h6-7H,3H2,1-2H3 |

InChI Key |

MYDZFJITMAYGKQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C(CCl)Cl)OC(=O)C |

Canonical SMILES |

CC(=O)OC(C(CCl)Cl)OC(=O)C |

Synonyms |

2,3-Dichloro-1,1-propanediol diacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Environmental Occurrence and Migration

- 1,2-Dichloropropane : Detected in PVC water pipes, with migration into drinking water systems. Laboratory experiments confirm leaching into distilled water .

- 1,3-Dichloropropane (cis/trans) : Found in 20% of water samples exceeding WHO limits (cis: 20%, trans: 20%) . Reported as total 1,3-dichloropropane in environmental monitoring .

- 2,3-Dichloropropane: Limited environmental data; structurally similar to 1,2- and 1,3-isomers but less studied .

Toxicological Profiles

- 1,2-Dichloropropane: Acute Toxicity: Causes liver and kidney damage in animal studies .

- 1,3-Dichloropropane :

- Linked to respiratory irritation and developmental effects in animal models. Used in pesticide formulations (e.g., 1,3-dichloropropene) .

- 2,3-Dichloropropane: No specific toxicological data available; inferred risks based on structural similarity .

Regulatory Status

| Compound | WHO Limit (μg/L) | Regulatory Notes |

|---|---|---|

| 1,2-Dichloropropane | Not established | EPA priority pollutant; EU restricts industrial use |

| 1,3-Dichloropropane | 20 (total) | Monitored as total isomer concentration |

| 2,3-Dichloropropane | N/A | Insufficient data for regulation |

Analytical Detection

- Chromatography : Gas chromatography (GC) with flame ionization detects 1,2- and 1,3-dichloropropane isomers in water samples .

- Quantification : Limits of detection (LOD) for cis-1,3-dichloropropane: 0.5 μg/L; trans-1,3-dichloropropane: 0.7 μg/L .

Gaps in Data for 1,1-Diacetoxy-2,3-dichloropropane

The provided evidence lacks specific information on This compound , including:

- Synthesis pathways: Acetoxy substitution may alter reactivity compared to non-functionalized dichloropropanes.

- Environmental Fate: No data on leaching, degradation, or bioaccumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.